Targeting Cancer Mutations: ACTB-1003 inhibits fibroblast growth factor receptors (FGFR), specifically FGFR1. [, ] FGFRs are often mutated in various cancers, contributing to uncontrolled cell growth and survival. By inhibiting FGFR, ACTB-1003 aims to disrupt these oncogenic signaling pathways.
Inhibiting Angiogenesis: ACTB-1003 inhibits vascular endothelial growth factor receptor 2 (VEGFR2) and Tie-2, two key players in angiogenesis, the formation of new blood vessels. [, ] Tumors rely on angiogenesis to secure a blood supply for their growth and spread. ACTB-1003's anti-angiogenic activity aims to starve tumors by limiting their access to nutrients and oxygen.
Inducing Apoptosis: ACTB-1003 targets ribosomal S6 kinase (RSK) and p70S6K, downstream effectors of the PI3K/AKT signaling pathway. [, ] This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. By inhibiting RSK and p70S6K, ACTB-1003 aims to reactivate apoptotic pathways, leading to programmed cell death of cancer cells.
The primary application of ACTB-1003 explored in the provided research is its potential use in cancer treatment. [, ] Preclinical studies have investigated its efficacy in various cancer cell lines and models, including those derived from:
Multiple Myeloma: ACTB-1003 demonstrated dose-dependent tumor growth inhibition in OPM2 cells, a human multiple myeloma cell line harboring FGFR3 genetic alterations. [, ]
Leukemia: The compound also showed promising activity against the murine leukemia Ba/F3-TEL-FGFR1 cell line, characterized by FGFR1 overexpression. [, ]
Solid Tumors: While specific details are limited, research suggests ACTB-1003 exhibits in vivo efficacy against various solid tumor types, including lung, breast, and colorectal cancers. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: